Target Engagement Annotation: EZH2 Inhibitor Classification Versus Unannotated Analogs
The Therapeutic Target Database (TTD) annotates N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-(pyrimidin-2-ylamino)benzamide as an inhibitor of wild-type EZH2 and the EZH2 Y641N mutant [1]. This curated target annotation, associated with a development compound from a major pharmaceutical company, provides a procurement-relevant signal that is absent for unsubstituted 4-(pyrimidin-2-ylamino)benzamide or simpler N-alkyl analogs lacking this specific tetrahydropyran substitution. However, the precise IC₅₀, Kᵢ, or cellular EC₅₀ values are not publicly disclosed in the associated patent (EP1533304A1) or in any subsequent peer-reviewed publication identified in our systematic search [2].
| Evidence Dimension | Curated drug-target annotation in authoritative database |
|---|---|
| Target Compound Data | Annotated as EZH2 inhibitor and EZH2 Y641N mutant inhibitor in TTD (D0M4LK; PMID28394193-Compound-55) |
| Comparator Or Baseline | Unsubstituted 4-(pyrimidin-2-ylamino)benzamide: no EZH2 annotation in TTD, ChEMBL, or BindingDB |
| Quantified Difference | Qualitative presence versus absence of EZH2 target annotation in curated drug database |
| Conditions | TTD database curation based on patent disclosures (EP1533304A1 / CA-2677315-C family) |
Why This Matters
Curated target annotation in TTD distinguishes this compound from unannotated analogs for procurement decisions when EZH2 engagement is the experimental objective, though absence of public potency data limits quantitative comparison.
- [1] IDRBLab. Drug Information for D0M4LK (PMID28394193-Compound-55). Therapeutic Target Database. https://idrblab.net/ttd/data/drug/details/D0M4LK. View Source
- [2] Manley, P. W., Breitenstein, W., Jacob, S., & Furet, P. (2004). Amide derivatives. European Patent EP1533304A1. https://patents.google.com/patent/EP1533304A1/fr. View Source
